2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
CAS No.: 2309142-85-4
Cat. No.: VC6126963
Molecular Formula: C10H14O3
Molecular Weight: 182.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309142-85-4 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.219 |
| IUPAC Name | 2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13) |
| Standard InChI Key | VLWLNBSKMLTQTN-UHFFFAOYSA-N |
| SMILES | CC1(CC2CCC1CC2=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, creating a highly rigid and three-dimensional structure. The substitution pattern—a methyl group and a carboxylic acid at position 2, coupled with a ketone at position 5—imparts unique electronic and steric properties. The molecular geometry has been confirmed via X-ray crystallography in related derivatives, which show that the bicyclic system enforces a specific spatial arrangement of functional groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 2309142-85-4 |
| Functional Groups | Carboxylic acid, ketone |
| Structural Confirmation | X-ray crystallography (derivatives) |
Physical properties such as melting point, boiling point, and density remain uncharacterized in the literature, likely due to the compound’s primary use as an intermediate rather than a standalone material .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves multistep strategies leveraging cyclization reactions. One prominent method utilizes a TiCl-mediated cyclization of methyl 2-phthalimido-1-trimethylsilyloxybicyclo[2.2.2]oct-5-ene-2-carboxylate, followed by hydrolysis to yield the carboxylic acid. Another approach employs a Diels-Alder reaction between methyl 1-methyl-6-oxo-2,4-cyclohexadiene-1-carboxylate and dimethyl acetylenedicarboxylate, producing a bicyclic adduct that is subsequently functionalized.
Key Reactions
The compound’s ketone and carboxylic acid groups enable diverse reactivity:
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Oxidation/Reduction: The ketone can be reduced to a secondary alcohol using agents like triethylsilane, while the carboxylic acid may undergo esterification or amidation .
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Baeyer-Villiger Oxidation: The ketone participates in Baeyer-Villiger reactions to form lactones, a step critical in synthesizing alkaloids such as Prosopis derivatives.
Table 2: Representative Synthetic Pathways
| Method | Reagents/Conditions | Key Intermediate |
|---|---|---|
| TiCl Cyclization | TiCl, CHCl | Methyl ester precursor |
| Diels-Alder Reaction | Heat, Lewis acid catalysis | Bicyclic adduct |
| Hydrolysis | Aqueous HCl, reflux | Carboxylic acid product |
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as a pivotal intermediate in the synthesis of bioactive molecules:
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Anticapsin: A non-proteinogenic amino acid antibiotic, anticapsin is synthesized via stereoselective modification of the bicyclic core.
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Prosopis Alkaloids: The ketone group undergoes Baeyer-Villiger oxidation to generate lactone intermediates en route to alkaloids like 2-oxo-seychellene.
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Fujenoic Acid: The furan ring in derivatives is elaborated into ring A of fujenoic acid, a natural product with anti-inflammatory properties.
Material Science
The rigidity of the bicyclo[2.2.2]octane system makes it a candidate for designing supramolecular architectures and metal-organic frameworks (MOFs), though such applications remain exploratory .
Analytical Characterization
Spectroscopic Data
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NMR: The methyl ester derivative (CAS: 78478-61-2) displays distinct -NMR signals for the methyl group ( 1.2 ppm) and bicyclic protons ( 2.4–3.1 ppm) .
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X-ray Crystallography: Derivatives confirm the chair-like conformation of the bicyclic system and stereochemistry of substituents .
Chromatography
Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients are employed for purity analysis .
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